molecular formula C10H9BrN2O2 B1425458 Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1187236-18-5

Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1425458
M. Wt: 269.09 g/mol
InChI Key: ZNBQFCWFNJYWEE-UHFFFAOYSA-N
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Description

Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1187236-18-5 . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 7-bromoimidazo [1,2-a]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

1. Pharmaceutical Synthesis

Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is utilized in pharmaceutical synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). One notable application is its use in palladium-catalyzed Suzuki–Miyaura borylation reactions. This method is efficient for preparing various active agents, including potential anti-cancer and anti-TB agents. The compound has been used to form derivatives that show moderate activity against tuberculosis (TB) and potent activity in anti-cancer screening (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

2. Anti-Hepatitis B Virus Activity

Research has been conducted on derivatives of Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate for their anti-hepatitis B virus (HBV) activity. A series of derivatives were synthesized and evaluated for their effectiveness in inhibiting the replication of HBV DNA in cell cultures. Some compounds showed high efficacy with promising IC50 values, indicating potential as anti-HBV agents (Chen et al., 2011).

3. Catalytic Applications

Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives have been studied for their catalytic activities. These compounds have been used as ligands in the synthesis of metal complexes, which in turn have been evaluated for catalytic efficiency in oxidation reactions. For example, their use in the oxidation of catechol to o-quinone has been explored, demonstrating their potential in catalysis (Saddik et al., 2012).

4. Synthesis of Heterocyclic Compounds

Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is an important building block in the synthesis of various heterocyclic compounds. Its derivatives have been synthesized and evaluated for biological activities such as antioxidant and antimicrobial properties. This demonstrates its versatility in the synthesis of compounds with potential pharmaceutical applications (Youssef & Amin, 2012).

5. Synthesis of Novel Compounds

The compound is also used in the synthesis of novel tricyclic pyridinones and other complex structures. These synthetic pathways often involve key steps like Suzuki-Miyaura cross-coupling reactions, showcasing the compound's role in advanced organic synthesis (Castera-Ducros, Crozet, & Vanelle, 2006).

Safety And Hazards

This compound is classified as an irritant . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBQFCWFNJYWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679696
Record name Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

1187236-18-5
Record name Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-Bromo-pyridin-2-ylamine (4 g, 23.12 mmol) in toluene (40 mL) is added 3-Bromo-2-oxo-propionic acid ethyl ester (4.5 g, 23.12 mmol). The reaction mixture is heated at 115° C. for 16 hours. Reaction mixture is cooled to 0° C. then diluted with water and extract with ethyl acetate. Organic layer is dried over sodium sulphate, solvent is evaporated in vacuo to afford the title compound (6.5 g). 1H-NMR (400 MHz, DMSO-d6) δ: 1.31 (t, J=7.2 Hz, 3H), 4.26-4.33 (q, J=7.2 Hz, 2H), 7.18-7.20 (dd, J1=1.92 Hz, J2=7.16 Hz, 1H), 7.98 (s, 1H), 8.53 (d, J=7.32 Hz, 1H), 8.57 (s, 1H). LC-MS (m/z): [M+H]=271.0.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.6 g (3.47 mmol) of 2-amino-4-bromopyridine, 1.55 g (7.15 mmol) of ethyl bromopyruvate and 4 mL of acetonitrile are placed in a 20 mL screw-topped tube equipped with a magnetic bar. The top is then screwed on and the tube is stirred at room temperature for 1 hour, and then heated at 150° C. with stirring for 30 minutes. After this time and cooling to room temperature, the precipitate obtained is filtered off, rinsed with acetonitrile and dried. The filtrate is concentrated to dryness and then purified by chromatography on a column of silica gel, eluting with a mixture of dichloromethane and methanol. The solid obtained after evaporating off the solvent is dried under reduced pressure. 530 mg of the expected product are obtained in total.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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